
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((tert-Butoxycarbonyl)amino)-2-(5-methyltetrahydrofuran-2-yl)acetic acid, also known as Boc-amino acid or Boc-AA, is a chemical compound widely used in scientific research. It is a derivative of amino acid and contains a tert-butoxycarbonyl (Boc) protecting group, which makes it a valuable tool in peptide synthesis. Boc-AA is used as a building block in the preparation of peptides, proteins, and other bioactive molecules.
Scientific Research Applications
Quantitative Cleavage and Determination
The tert-butyloxycarbonyl group can be quantitatively cleaved from N-blocked amino acids and peptides, allowing for the accurate determination of the tert-butyloxycarbonyl derivative. This process is facilitated by a perchloric acid solution in acetic acid, demonstrating a simple and rapid method for analysis (Ehrlich-Rogozinski, 1974).
Synthesis of Aldehyde Building Blocks
The compound has been used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, contributing to the combinatorial solid-phase synthesis of peptide isosteres. This involves the synthesis of various tert-butoxycarbonyl-protected compounds, demonstrating their application in facilitating complex organic syntheses (Groth & Meldal, 2001).
Polymerization and Properties Analysis
Research includes the synthesis and polymerization of novel amino acid-derived acetylene monomers, examining the properties of the formed polymers. These studies highlight the compound's utility in creating materials with specific structural and physical characteristics, such as helical conformation and specific rotation, suggesting potential applications in materials science (Gao, Sanda, & Masuda, 2003).
properties
IUPAC Name |
2-(5-methyloxolan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-7-5-6-8(17-7)9(10(14)15)13-11(16)18-12(2,3)4/h7-9H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONQOADLJEBMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

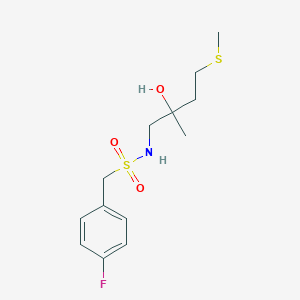
![2-[3-(2-oxopyrrolidin-1-yl)phenoxy]acetic Acid](/img/structure/B2999222.png)
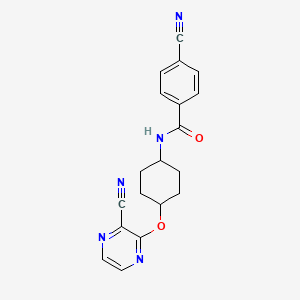
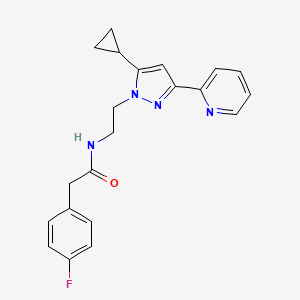
![3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2999230.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2999231.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2999233.png)
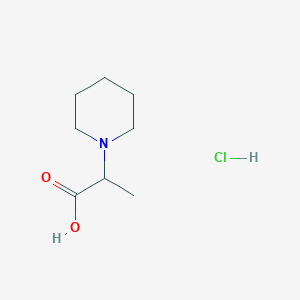

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B2999238.png)
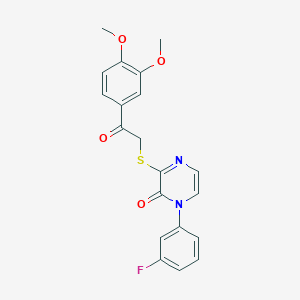
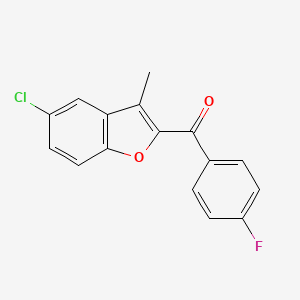
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999242.png)
